5-Bromo-4-methyl-3-pyridinol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-methyl-3-pyridinol is a chemical compound with the molecular weight of 188.02 . Its IUPAC name is 5-bromo-4-methyl-3-pyridinol .
Synthesis Analysis
The synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester, which is related to 5-Bromo-4-methyl-3-pyridinol, has been described in a patent . The patent discusses novel synthetic methods for the preparation of intermediates of this compound .Molecular Structure Analysis
The molecular structure of 5-Bromo-4-methyl-3-pyridinol can be found on various chemical databases such as ChemSpider .Scientific Research Applications
Corrosion Inhibition
The compound has been identified as a structural unit in novel Schiff bases, used as inhibitors for carbon steel corrosion in acidic media containing chloride. These Schiff bases, containing the 5-Bromo-4-methyl-3-pyridinol moiety, showed substantial inhibition activity, with efficiency increasing at higher concentrations. The adsorption of these inhibitors on carbon steel surfaces followed Langmuir's adsorption isotherm, indicating a combination of physical and chemical adsorption mechanisms. The study emphasizes the relevance of 5-Bromo-4-methyl-3-pyridinol derivatives in materials protection and corrosion science (El-Lateef et al., 2015).
Synthetic Chemistry and Quantum Mechanical Investigations
In synthetic chemistry, 5-Bromo-4-methyl-3-pyridinol has been utilized in the synthesis of novel pyridine-based derivatives. These derivatives were synthesized through Suzuki cross-coupling reactions and investigated for their electronic structures through density functional theory (DFT) studies. The study also explored the biological activities of these derivatives, including anti-thrombolytic and biofilm inhibition activities, indicating the compound's potential in medicinal chemistry and material sciences (Ahmad et al., 2017).
Catalysis and Methylation of Pyridines
A catalytic method utilizing 5-Bromo-4-methyl-3-pyridinol derivatives involves the methylation of pyridines. This process employs methanol and formaldehyde as key reagents and demonstrates the compound's utility in facilitating important chemical transformations, specifically in the methylation of aromatic rings. The method highlights the role of 5-Bromo-4-methyl-3-pyridinol derivatives in organic synthesis and catalysis (Grozavu et al., 2020).
Safety and Hazards
properties
IUPAC Name |
5-bromo-4-methylpyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-4-5(7)2-8-3-6(4)9/h2-3,9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNRWSRGWAAMMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201309071 |
Source
|
Record name | 5-Bromo-4-methyl-3-pyridinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201309071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-methylpyridin-3-ol | |
CAS RN |
351458-21-4 |
Source
|
Record name | 5-Bromo-4-methyl-3-pyridinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=351458-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-4-methyl-3-pyridinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201309071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.